N-ethyl-7-nitro-N-phenyl-2,1,3-benzoxadiazol-4-amine
Overview
Description
N-ethyl-7-nitro-N-phenyl-2,1,3-benzoxadiazol-4-amine is a heterocyclic aromatic compound that belongs to the benzoxadiazole family This compound is characterized by its unique structure, which includes a benzoxadiazole core substituted with an ethyl group, a nitro group, and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-7-nitro-N-phenyl-2,1,3-benzoxadiazol-4-amine typically involves a multi-step process. One common method starts with the nitration of 2,1,3-benzoxadiazole to introduce the nitro group at the 7-position. This is followed by the introduction of the N-phenyl group through a nucleophilic substitution reaction. Finally, the N-ethyl group is introduced via an alkylation reaction using ethyl halides under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the use of catalysts and optimized reaction conditions can further enhance the production process.
Chemical Reactions Analysis
Types of Reactions
N-ethyl-7-nitro-N-phenyl-2,1,3-benzoxadiazol-4-amine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Electrophilic aromatic substitution reactions typically use reagents such as halogens, nitrating agents, and sulfonating agents under acidic conditions.
Major Products Formed
Oxidation: The major product is the corresponding nitro derivative.
Reduction: The major product is the corresponding amino derivative.
Substitution: The major products depend on the substituents introduced during the reaction.
Scientific Research Applications
N-ethyl-7-nitro-N-phenyl-2,1,3-benzoxadiazol-4-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is used in fluorescence imaging due to its strong fluorescent properties.
Industry: It is used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics.
Mechanism of Action
The mechanism of action of N-ethyl-7-nitro-N-phenyl-2,1,3-benzoxadiazol-4-amine is primarily based on its ability to interact with various molecular targets through its functional groups. The nitro group can participate in redox reactions, while the phenyl and ethyl groups can engage in hydrophobic interactions with target molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N-methyl-7-nitro-N-phenyl-2,1,3-benzoxadiazol-4-amine: Similar structure but with a methyl group instead of an ethyl group.
N-ethyl-7-nitro-N-phenyl-2,1,3-benzoxadiazol-4-amine: Similar structure but with different substituents on the benzoxadiazole core.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. Its strong fluorescence and ability to undergo various chemical reactions make it a valuable compound in research and industrial applications.
Properties
IUPAC Name |
N-ethyl-4-nitro-N-phenyl-2,1,3-benzoxadiazol-7-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O3/c1-2-17(10-6-4-3-5-7-10)11-8-9-12(18(19)20)14-13(11)15-21-16-14/h3-9H,2H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOOFHIGCIRXAQU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC=C1)C2=CC=C(C3=NON=C23)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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